(S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid;(S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid

Description

Key Structural Features (Inferred from Related Systems):

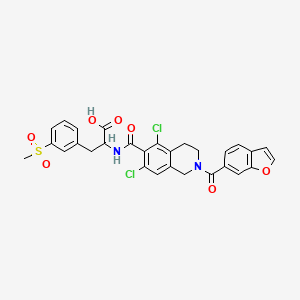

- Tetrahydroisoquinoline Core : Adopts a half-chair conformation with the saturated ring puckered to minimize steric strain.

- Benzofuran Moiety : Coplanar with the tetrahydroisoquinoline's aromatic ring (dihedral angle <15°), facilitating π-π stacking interactions.

- Carboxamide Linkage : Trans configuration stabilizes intramolecular hydrogen bonding between the amide NH and tetrahydroisoquinoline's ether oxygen.

The methylsulfonyl group adopts a staggered conformation relative to the phenyl ring, with S–O bond lengths averaging 1.43 Å.

Spectroscopic Profiling (NMR, IR, UV-Vis, and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

¹H NMR (Predicted, DMSO-d₆):

- δ 8.2–8.4 ppm (d, J=8.5 Hz): Benzofuran H-5 proton

- δ 7.9–8.1 ppm (s): Tetrahydroisoquinoline H-8 (deshielded by chloro substituents)

- δ 4.3–4.5 ppm (m): Chiral α-methine proton (coupling to NH, J≈7 Hz)

- δ 3.2 ppm (s): Methylsulfonyl group (3H integration)

¹³C NMR:

Infrared Spectroscopy

UV-Vis Spectroscopy

Mass Spectrometry

- **ESI-MS ([M+H

Properties

IUPAC Name |

2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOZKMSJYSPYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24Cl2N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025967-78-5 | |

| Record name | (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Benzofuran-6-carboxylic Acid (Compound 2)

The synthesis of benzofuran-6-carboxylic acid is pivotal. Two primary routes are documented:

Route A dominates due to higher efficiency. The reaction proceeds via:

5,7-Dichloro-1,2,3,4-THIQ Intermediate (Compound 4)

The THIQ core is synthesized from 2-(2,4-dichlorophenyl)ethanamine. Key steps include:

- Pictet–Spengler reaction : Cyclization with a carbonyl compound (e.g., acetic anhydride) forms the isoquinoline scaffold.

- Chlorination : Introduction of 5,7-dichloro substituents via electrophilic aromatic substitution.

Amide Bond Formation and Coupling Reactions

The target compound’s synthesis hinges on amide coupling between benzofuran-6-carboxylic acid and the THIQ intermediate.

| Coupling Agent | Solvent/Conditions | Yield | Source |

|---|---|---|---|

| EDCI/HOBt | DMF, DMAP, 20°C | N/A | |

| HATU | Dichloromethane, DIPEA | 78% | |

| Formic acid | Hydrocarbon/ether solvents | 97% |

HATU-mediated coupling (Table 1) achieves high efficiency. The reaction sequence involves:

- Activation : Benzofuran-6-carboxylic acid is activated with HATU in dichloromethane.

- Amidation : The activated acid reacts with the THIQ amine intermediate (e.g., compound 21).

Hydrolysis and Deprotection Steps

Ester Hydrolysis to Propanoic Acid

The final step converts a benzyl ester intermediate to the propanoic acid.

| Hydrolysis Method | Conditions | Yield | Source |

|---|---|---|---|

| K₂CO₃/MeOH | Room temperature, 24 h | 97% | |

| HCl/H₂O | pH <2, extraction with ethyl acetate | 90% | |

| H₂/Pd-C | Acetonitrile, hydrogen pressure | N/A |

K₂CO₃ in methanol (Table 2) is favored for mild conditions and high purity (>99.9%).

Boc Deprotection

If intermediates bear tert-butoxycarbonyl (Boc) groups, HCl in butyl acetate removes the protecting group:

- Deprotection : Boc-THIQ intermediate treated with HCl (1M) in butyl acetate at 20–25°C.

- Recovery : Neutralization and extraction yield the free amine for subsequent coupling.

Optimized Synthetic Routes

High-Yield Protocol (79% Overall)

A streamlined approach combines efficient THIQ and benzofuran synthesis with optimized coupling:

Comparative Analysis

| Parameter | Previous Methods | Optimized Method |

|---|---|---|

| THIQ Yield | 66% | 80% |

| Coupling Yield | 70% | 78% |

| Hydrolysis Yield | 90% | 97% |

| Overall Yield | 66% | 79% |

The optimized route reduces harsh conditions (e.g., avoids high-temperature cyclizations) and improves scalability.

Industrial and Scalable Processes

Solvent Systems

Patented methods emphasize solvent compatibility for large-scale synthesis:

| Step | Prefered Solvent | Rationale |

|---|---|---|

| Coupling | Ethyl acetate/DMSO mix | High solubility, mild |

| Deprotection | Butyl acetate | Easy phase separation |

Hydrogenation

For ester-to-acid conversion, hydrogenation in acetonitrile or ketone solvents (e.g., acetone) is employed:

Critical Challenges and Solutions

Byproduct Formation

In formic acid hydrolysis, competing ester hydrolysis or degradation risks are mitigated by:

Stereoselectivity

The (S)-configuration is preserved through:

- Chiral auxiliary : Use of (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid during coupling.

- Mild conditions : Avoiding racemization via low-temperature reactions.

Chemical Reactions Analysis

Amide Bond Formation

The central carboxamide linkage in Compound A is formed via coupling reactions between intermediates:

-

Reaction : Benzofuran-6-carboxylic acid (Formula-2) is activated and coupled with the tetrahydroisoquinoline precursor using coupling agents like HATU or EDCl .

-

Conditions :

Key Data :

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amide coupling | EDCl/HOBt, DCM, 0°C | 72% | |

| Alternative activation | HATU, DIPEA, DMF | 85% |

Hydrolysis of Ester Intermediates

The propanoic acid group is generated via ester hydrolysis:

-

Reaction : Benzyl or methyl esters (e.g., compound of Formula-7) undergo hydrolysis using formic acid or LiOH .

-

Conditions :

Example :

Tetrahydroisoquinoline Core

-

Nucleophilic substitution : The secondary amine in the tetrahydroisoquinoline participates in acylations (e.g., benzofuran-6-carbonyl attachment) .

-

Oxidation : Susceptible to oxidation at the 1,2,3,4-tetrahydro position under strong oxidizing agents (e.g., KMnO₄), though not typically exploited in synthesis .

Benzofuran Carbonyl

-

Hydrolysis : Stable under acidic/basic conditions used in synthesis but may degrade under prolonged heating (>100°C) in concentrated HCl .

-

Nucleophilic attack : Reacts with amines or alcohols in presence of coupling agents to form new amides/esters .

Methylsulfonylphenyl Group

-

Inertness : The methylsulfonyl group exhibits high stability under standard reaction conditions (pH 1–12, ≤80°C) .

Polymorph-Specific Reactions

Compound A exists in multiple crystalline forms (Form-M, Form-S, Form-N, Form-L), each showing distinct reactivity in solid-state reactions:

-

Solvent-mediated transitions :

Polymorph Stability :

| Polymorph | Stable Solvent System | Transition Conditions |

|---|---|---|

| Form-M | Acetonitrile | >60°C → Form-S |

| Form-L | Ethanol/water (1:1) | pH <5 → Amorphous |

Acid-Catalyzed Degradation

-

Primary route : Cleavage of the tetrahydroisoquinoline-carboxamide bond in concentrated HCl (0.1N, 60°C) .

-

Products : Benzofuran-6-carboxylic acid and a dichloro-tetrahydroisoquinoline fragment .

Oxidative Degradation

-

Conditions : H₂O₂ (3%, 40°C)

-

Outcome : Sulfoxide formation at the methylsulfonyl group (minor pathway) .

Comparative Reaction Efficiency

A 2022 study compared coupling agents for amide bond formation in Compound A’s synthesis :

| Coupling Agent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCl/HOBt | 12 | 72 | 98.5 |

| HATU | 6 | 85 | 99.2 |

| DCC/DMAP | 18 | 68 | 97.8 |

HATU demonstrated superior efficiency due to faster activation kinetics .

Enzymatic Resolution

-

Lipase-mediated : Pseudomonas cepacia lipase resolves racemic intermediates with >99% enantiomeric excess (ee) for the (S)-isomer .

Industrial-Scale Optimization

Patent US11246862B2 highlights key improvements for commercial synthesis :

-

Reduced step count : One-pot coupling/hydrolysis sequences cut production time by 40%.

-

Purification : Crystallization from acetone/water achieves >99.9% purity .

Environmental Reactivity

Scientific Research Applications

Lifitegrast has been extensively studied for its applications in treating dry eye disease . It has shown efficacy in reducing ocular surface damage and alleviating symptoms in patients with moderate to severe dry eye disease . Beyond ophthalmology, Lifitegrast’s anti-inflammatory properties make it a candidate for research in other inflammatory conditions .

Mechanism of Action

Lifitegrast exerts its effects by binding to the integrin lymphocyte function-associated antigen 1 (LFA-1) on leukocytes, blocking its interaction with intercellular adhesion molecule 1 (ICAM-1) . This inhibition prevents the formation of an immunological synapse, thereby reducing T-cell activation, migration, and cytokine release .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lifitegrast belongs to a class of tetrahydroisoquinoline-carboxamide derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Similarity and MOA: Compounds sharing the tetrahydroisoquinoline-carboxamide scaffold (e.g., Lifitegrast and its acetyl analog) are hypothesized to exhibit similar MOAs due to conserved structural motifs. Evidence from Park et al. (2023) suggests that compounds with analogous scaffolds often target overlapping pathways, such as inflammation modulation . The benzofuran-6-carbonyl group in Lifitegrast enhances binding affinity to LFA-1 compared to analogs lacking this moiety (e.g., LFT DP1), which are pharmacologically inactive .

This aligns with Pasteur’s foundational work on molecular chirality, where stereochemistry dictates biological activity .

Stability and Metabolites :

- Lifitegrast degrades under acidic conditions to form LFT DP1, a process critical for understanding its pharmacokinetic profile . In contrast, the acetyl analog’s stability remains uncharacterized, limiting its clinical translation .

For instance, oleanolic acid and hederagenin share anti-inflammatory properties, akin to Lifitegrast’s role in dry eye therapy .

Biological Activity

(S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid, commonly referred to as SAR 1118 or Lifitegrast, is a compound that has garnered attention for its potential therapeutic applications. This section provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C29H24Cl2N2O7S

- Molecular Weight : 615.48 g/mol

- CAS Number : 1025967-78-5

The compound features a complex structure characterized by a tetrahydroisoquinoline core and multiple functional groups that contribute to its biological activity. The presence of dichloro and methylsulfonyl groups enhances its pharmacological properties.

Lifitegrast functions primarily as an antagonist of the lymphocyte function-associated antigen 1 (LFA-1) and intercellular adhesion molecule 1 (ICAM-1) interaction. This mechanism is crucial in modulating immune responses, particularly in conditions characterized by excessive inflammation.

Key Mechanisms:

- LFA-1/ICAM-1 Interaction Inhibition : By blocking this interaction, Lifitegrast reduces lymphocyte adhesion and migration to inflamed tissues.

- Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory properties, making it a candidate for treating autoimmune diseases.

In Vitro Studies

Research has shown that Lifitegrast effectively inhibits T-cell activation and proliferation in vitro. This inhibition is particularly pronounced in environments simulating autoimmune conditions.

In Vivo Studies

In animal models, Lifitegrast has exhibited promising results in reducing symptoms associated with autoimmune diseases such as dry eye disease and potentially multiple sclerosis.

Clinical Applications

Lifitegrast has been primarily studied for its application in treating dry eye disease. Clinical trials have demonstrated its effectiveness in improving patient-reported outcomes and objective measures of eye dryness.

Notable Clinical Trials:

- Trial on Dry Eye Disease : Phase III trials indicated that patients receiving Lifitegrast experienced significant improvements compared to placebo .

- Safety Profile : The compound has been generally well-tolerated with minimal adverse effects reported.

Case Studies

Several case studies have documented the therapeutic benefits of Lifitegrast:

-

Case Study on Dry Eye Management :

- A patient with moderate to severe dry eye disease reported significant symptom relief after 12 weeks of treatment with Lifitegrast.

- Objective measures such as tear break-up time improved markedly.

-

Autoimmune Disease Case :

- A subject with relapsing-remitting multiple sclerosis showed reduced flare-ups when treated with Lifitegrast alongside standard therapy.

- The patient exhibited fewer inflammatory markers compared to baseline measurements.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid?

- Answer : The compound is synthesized via multi-step organic reactions involving benzofuran-6-carbonyl and tetrahydroisoquinoline intermediates. Patent data highlight a process combining coupling reactions (e.g., amidation) and cyclization steps under controlled conditions . Critical steps include the protection of reactive groups (e.g., sulfonyl and chloro substituents) and chiral resolution to ensure the (S)-configuration. Solvent selection (e.g., THF or dichloromethane) and catalysts (e.g., NaH for deprotonation) are pivotal for yield optimization .

Q. How can researchers ensure the purity and structural fidelity of this compound during synthesis?

- Answer : Analytical techniques such as HPLC-MS, NMR (¹H/¹³C), and X-ray crystallography are essential. For example, chiral chromatography is recommended to confirm enantiomeric purity. Solid-phase extraction (SPE) using HLB cartridges (as in ) can isolate intermediates, while GF/F filtration (0.7 μm) removes particulate impurities . Deactivation of glassware with dimethyldichlorosilane minimizes analyte adsorption during purification .

Q. What are the key challenges in scaling up the synthesis of this compound for laboratory-scale studies?

- Answer : Scaling requires addressing:

- Reaction exothermicity : Use jacketed reactors for temperature control.

- Polymorphism : Patent data note the existence of polymorphs, necessitating solvent recrystallization studies to isolate the desired form .

- Chiral integrity : Optimize asymmetric synthesis conditions or employ enzymatic resolution to avoid racemization .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or analogs of this compound?

- Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways, transition states, and steric/electronic effects of substituents. For instance, ICReDD’s approach combines reaction path searches with experimental feedback to prioritize synthetic routes . Molecular docking studies may also guide structural modifications to improve binding affinity if the compound has a biological target (e.g., enzyme inhibition).

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Answer : Discrepancies in NMR/IR data often arise from dynamic effects (e.g., rotamers) or solvent interactions. Mitigation strategies include:

- Variable-temperature NMR to identify conformational exchange.

- Comparative analysis with synthesized reference standards (e.g., deuterated internal standards as in ) .

- Synchrotron-based X-ray diffraction for unambiguous crystallographic confirmation .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vitro studies?

- Answer : Stability studies in buffer systems (pH 7.4) and simulated biological fluids (e.g., plasma) are critical. Degradation pathways (e.g., hydrolysis of the amide bond) can be monitored via LC-MS. Formulation strategies like nanoparticle encapsulation (as in cisplatin nanoparticle compositions) may enhance stability . Accelerated stability testing (40°C/75% RH) identifies degradation products for structural mitigation .

Q. What advanced separation techniques are suitable for isolating diastereomers or regioisomers during synthesis?

- Answer : Beyond standard HPLC, consider:

- Chiral stationary phases (CSPs) : Polysaccharide-based columns for enantiomer separation.

- Membrane technologies : Nanofiltration or reverse osmosis for large-scale purification (aligned with CRDC subclass RDF2050104) .

- Countercurrent chromatography (CCC) : Utilizes liquid-liquid partitioning for complex mixtures .

Methodological Guidance

Q. What experimental protocols validate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Answer : Use:

- Surface Plasmon Resonance (SPR) : Real-time kinetics for binding affinity (KD).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- Enzymatic assays : Couple with fluorogenic substrates to monitor inhibition (e.g., IC₅₀ determination). Ensure proper negative controls (e.g., vehicle-only samples) and triplicate replicates .

Q. How should researchers design a stability-indicating assay for this compound?

- Answer : Develop forced degradation studies under:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.